

# Application Notes: Flow Cytometry Analysis of Gp100 (25-33) Specific T-cells

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| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Gp100 (25-33), human TFA |           |
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#### Introduction

The glycoprotein 100 (Gp100) is a melanosomal protein that is frequently overexpressed in melanoma cells, making it a key tumor-associated antigen. The specific peptide epitope Gp100 (25-33) is a primary target for cytotoxic T lymphocytes (CTLs) in patients with melanoma. Consequently, the accurate detection and characterization of Gp100 (25-33)-specific T-cells are crucial for monitoring anti-tumor immune responses, evaluating the efficacy of cancer vaccines and immunotherapies, and advancing drug development. Flow cytometry is a powerful technology that enables the precise quantification, phenotyping, and functional assessment of these rare, antigen-specific T-cell populations at the single-cell level.[1][2][3][4]

This document provides detailed protocols for the preparation, staining, and analysis of Gp100 (25-33) specific T-cells using multi-parameter flow cytometry. The methodologies cover identification with peptide-MHC (pMHC) tetramers, immunophenotyping to define memory and effector subsets, and functional evaluation through intracellular cytokine staining.

#### **Core Applications**

- Immune Monitoring: Quantify the frequency of Gp100-specific CD8+ T-cells in peripheral blood or tumor tissue of melanoma patients.[1][3]
- Vaccine and Therapy Evaluation: Assess the immunogenicity of Gp100-targeting vaccines and adoptive T-cell therapies by tracking the expansion and functional capacity of specific Tcell populations.[2][3]



- Drug Development: Characterize the phenotype and functional status of T-cells to understand mechanisms of action and resistance to immunomodulatory drugs.
- Biomarker Discovery: Identify T-cell subsets or functional signatures that correlate with clinical outcomes in cancer patients.

## Data Presentation: Immunophenotyping and Functional Markers

The analysis of Gp100-specific T-cells often involves a comprehensive panel of antibodies to delineate various subsets. The tables below summarize common markers and representative data.

Table 1: Common Antibody Panel for T-Cell Phenotyping



| Marker                 | Cell Type/Function           | Associated T-Cell<br>Subset(s)                      |  |
|------------------------|------------------------------|---|--|
| CD3                    | Pan T-Cell Marker            | All T-cells   |  |
| CD8                    | Co-receptor for MHC Class I  | Cytotoxic T-cells                                   |  |
| Gp100 (25-33) Tetramer | Antigen Specificity          | Gp100-specific T-cells                              |  |
| CD45RA                 | Naïve/Effector Marker        | Naïve (TN), Terminal Effector (TEMRA)               |  |
| CCR7                   | Homing Receptor              | Naïve (TN), Central Memory (TCM)                    |  |
| CD27                   | Co-stimulatory Molecule      | Naïve, Memory (lost on some effector cells)         |  |
| CD28                   | Co-stimulatory Molecule      | Naïve, Central Memory (lost on late effector cells) |  |
| PD-1                   | Exhaustion/Activation Marker | Exhausted, Activated T-cells                        |  |
| CD57                   | Senescence Marker            | Terminally Differentiated/Senescent T- cells        |  |
| IFN-y                  | Pro-inflammatory Cytokine    | Effector T-cells (Th1)                              |  |
| TNF-α                  | Pro-inflammatory Cytokine    | Effector T-cells                                    |  |
| CD107a/b               | Degranulation Marker         | Cytotoxic T-cells                                   |  |

Table 2: Representative Frequencies of Gp100-specific CD8+ T-cells

Note: Frequencies are highly variable and depend on the patient's disease status, treatment history, and the specific assay used.

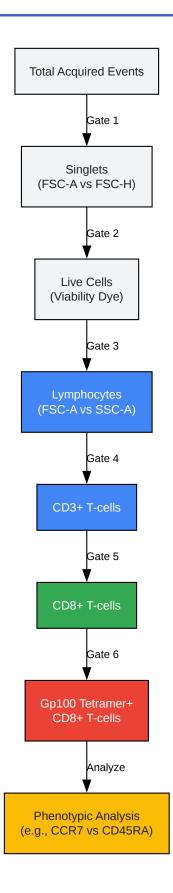


| Sample Type  | Patient Cohort                     | Mean Frequency<br>(% of CD8+ T-cells)       | Reference |
|--------------|------------------------------------|---|-----------|
| PBMCs        | Post-vaccine<br>(Melanoma)         | 0.1% - 2.0%                                 | [1]       |
| PBMCs        | Long-Term Memory<br>(Melanoma)     | Comparable to CMV/Flu responses             | [1][3]    |
| Spleen/Tumor | Mouse Model<br>(Adoptive Transfer) | Significantly increased with full treatment | [2]       |

## **Experimental Workflow and Gating Strategy Visualizations**

The following diagrams illustrate the overall experimental process and a typical gating strategy for identifying Gp100-specific T-cells.





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## References

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